molecular formula C20H21BrClFN2O B2495073 1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106744-53-9

1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2495073
M. Wt: 439.75
InChI Key: PKMCTLVEOBFEAD-UHFFFAOYSA-M
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Description

The compound is part of a broader class of chemicals known for their potential biological activities. The structure suggests it could be relevant in the study of novel pharmaceuticals or materials due to the presence of imidazo[1,2-a]azepine, a heterocyclic moiety known for various biological activities.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]azepine derivatives typically involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with aryl-2-bromoethanones. This method allows for the introduction of various substituents on the imidazo[1,2-a]azepine ring, offering a versatile approach to designing compounds with potential biological activities (Demchenko et al., 2020).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined through X-ray crystallography, revealing details about the orientation of substituents and the overall geometry of the molecule. Such studies provide insights into the conformational preferences and possible interactions with biological targets (Palma et al., 2009).

Chemical Reactions and Properties

Imidazo[1,2-a]azepine derivatives participate in various chemical reactions, offering pathways for further functionalization or modification. The presence of reactive sites, such as the imidazole nitrogen atoms and the potential for nucleophilic substitution at the bromide ion, provides a foundation for chemical transformations that can tailor the compound's physical and biological properties.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and potential applications in pharmaceutical development. These characteristics are influenced by the compound's molecular structure and substituents (Jayashree et al., 2019).

Scientific Research Applications

Synthesis and Transformation of 4-Phosphorylated Derivatives

The compound is a part of the broader category of imidazole derivatives. Research on 4-phosphorylated imidazole derivatives highlights their chemical and biological properties, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative activities. These properties are attributed to the systematic study of 1,3-azoles, indicating the potential for creating synthetic drugs and organic compounds with significant biological activities (Abdurakhmanova et al., 2018).

Pharmacophore Design for p38α MAP Kinase Inhibitors

The tri- and tetra-substituted imidazole scaffolds, closely related to the compound , are known as selective inhibitors of the p38 mitogen-activated protein kinase, a key player in proinflammatory cytokine release. This research underscores the compound's potential as a base structure for designing selective inhibitors for therapeutic purposes (Scior et al., 2011).

Chlorophenols in Waste Incineration

Although not directly related to the specified compound, research on chlorophenols, part of its chemical structure, in municipal solid waste incineration reveals their role as precursors to dioxins, pointing towards environmental implications and the necessity for safe handling and disposal practices (Peng et al., 2016).

Conversion to CNS Acting Drugs

Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent central nervous system (CNS) drugs indicates the potential of imidazole derivatives (similar to the compound of interest) in treating neurological disorders. This opens up avenues for synthesizing new CNS drugs with improved efficacy and penetration (Saganuwan, 2020).

Safety And Hazards



  • As with any chemical, proper handling and safety precautions are essential.

  • Toxicity : Further studies are needed to assess its toxicity and safety profile.




  • Future Directions



    • Research should focus on understanding its biological activity, potential therapeutic applications, and safety profile.

    • Investigate its pharmacokinetics, metabolism, and potential drug interactions.




    properties

    IUPAC Name

    1-(4-chlorophenyl)-3-(4-fluorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21ClFN2O.BrH/c21-16-7-11-18(12-8-16)23-14-20(25,15-5-9-17(22)10-6-15)24-13-3-1-2-4-19(23)24;/h5-12,25H,1-4,13-14H2;1H/q+1;/p-1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PKMCTLVEOBFEAD-UHFFFAOYSA-M
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=[N+](CC1)C(CN2C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)F)O.[Br-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21BrClFN2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    439.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

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